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Compound of Interest

Compound Name: 1-Cyclopropoxy-2-fluorobenzene

CAS No.: 1243459-26-8

Cat. No.: B1456285 Get Quote

CAS Number: 1243459-26-8 Synonyms: 2-Fluorophenyl cyclopropyl ether; 1-

(Cyclopropyloxy)-2-fluorobenzene[1]

Chemical Identity & Physicochemical Profile[1][2][3]
[4]
1-Cyclopropoxy-2-fluorobenzene represents a strategic scaffold in modern medicinal

chemistry, combining the metabolic robustness of the cyclopropyl ether motif with the

bioisosteric properties of the ortho-fluorine substituent.[1]
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Property Data Note

CAS Number 1243459-26-8 Primary Identifier

Molecular Formula C₉H₉FO

Molecular Weight 152.17 g/mol

Structure
Benzene ring, 1-F, 2-O-

Cyclopropyl
Ortho substitution pattern

Predicted LogP ~2.5 - 2.8
Higher lipophilicity than

methoxy analog

H-Bond Acceptors 2 (F, O)
Fluorine modulates ether

oxygen basicity

Physical State Colorless to pale yellow liquid (Predicted based on analogs)

Strategic Value in Drug Design
Metabolic Stability: The cyclopropyl group impedes oxidative

-dealkylation (a common clearance pathway for methoxy/ethoxy groups) due to the high
bond dissociation energy of the cyclopropyl C-H bonds and the strain preventing formation of
oxocarbenium intermediates.[1]

Conformational Restriction: The ortho-fluorine atom exerts a "fluorine effect," influencing the

preferred conformation of the ether linkage relative to the aromatic ring, often locking the

molecule in a bioactive pose.[1]

Lipophilicity: The cyclopropyl group adds lipophilicity without the entropic penalty of a flexible

propyl chain, improving membrane permeability.[1]

Synthesis Strategies
The installation of a cyclopropyl ether linkage on an electron-rich or neutral aromatic ring (like

2-fluorophenol) is synthetically challenging.[1] Traditional Williamson ether synthesis (S

2) fails because cyclopropyl halides do not undergo nucleophilic substitution easily due to ring
strain and I-strain.[1]
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Two primary routes are recommended: Copper-Catalyzed Chan-Lam Coupling (Preferred) and

Simmons-Smith Cyclopropanation.[1]

Route A: Copper-Catalyzed Chan-Lam Coupling
(Preferred)
This method utilizes cyclopropylboronic acid or potassium cyclopropyl trifluoroborate.[1] It is

scalable and tolerates the ortho-fluorine substituent.[1]

Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle.[1] Reagents: 2-

Fluorophenol, Cyclopropylboronic acid, Cu(OAc)₂, Base (Pyridine/Et₃N), Oxygen (air).[1]

Detailed Protocol
Reaction Setup: To a round-bottom flask equipped with a stir bar, add:

2-Fluorophenol (1.0 equiv)[1]

Cyclopropylboronic acid (2.0 equiv) - Excess is required due to protodeboronation.[1]

Copper(II) acetate (Cu(OAc)₂) (1.0 equiv) - Stoichiometric copper is often more reliable

than catalytic for this specific transformation, though catalytic variants (10-20 mol%) with

bipyridine ligands exist.[1]

Sodium carbonate (Na₂CO₃) (2.0 equiv)[1]

Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.2 M concentration).[1]

Oxidation: If using catalytic Cu, add 2,2'-bipyridine (1.0 equiv) and heat to 70°C under an

atmosphere of dry air or O₂ (balloon).[1] For stoichiometric Cu, heat to 70°C open to air (with

a drying tube).[1]

Incubation: Stir vigorously at 70°C for 16–24 hours. Monitor by TLC/LC-MS for the

disappearance of the phenol.[1]

Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts.[1]

Wash the pad with DCM.[1]
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Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel,

Hexanes/EtOAc gradient).[1] The product is typically a non-polar oil.[1]

Route B: Simmons-Smith Cyclopropanation
This route constructs the cyclopropane ring after ether formation.[1]

Step 1: Vinyl Ether Synthesis React 2-fluorophenol with 1,2-dibromoethane followed by

elimination, or use acetylene gas (less common in lab scale).[1] A practical lab method involves

coupling 2-fluorophenol with vinyl acetate (using Ir-catalysis) or simple alkylation with 2-

chloroethyl p-toluenesulfonate followed by elimination.[1]

Step 2: Cyclopropanation Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), DCM.[1]

Dissolve the 2-fluorophenyl vinyl ether in dry DCM under Argon.[1]

Cool to 0°C. Add Et₂Zn (2.0 equiv, 1.0 M in hexanes) dropwise.

Add CH₂I₂ (2.0 equiv) dropwise.[1] (Caution: Exothermic).[1]

Allow to warm to RT and stir for 12 hours.

Quench with saturated NH₄Cl.[1] Extract with DCM.[1]

Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the synthesis route based

on available starting materials and scale.
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Target: 1-Cyclopropoxy-2-fluorobenzene
(CAS 1243459-26-8)

Starting Material:
2-Fluorophenol

Select Methodology

Route A: Chan-Lam Coupling
(Direct C-O Bond Formation)

Preferred for Scale/Simplicity

Route B: Simmons-Smith
(Vinyl Ether Intermediate)

If Boronic Acid Unavailable

Reagents: Cyclopropylboronic acid,
Cu(OAc)2, Na2CO3, 70°C

Step 1: Vinyl Ether Synthesis
(2-Fluorophenyl vinyl ether)

Purified Product
(>98% Purity)

Step 2: Et2Zn + CH2I2
(Cyclopropanation)
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Figure 1: Synthetic workflow for 1-Cyclopropoxy-2-fluorobenzene comparing Chan-Lam and

Simmons-Smith routes.

Applications in Drug Discovery[5]
The 1-cyclopropoxy-2-fluorobenzene moiety appears in patent literature and medicinal

chemistry campaigns as a robust replacement for methoxy-benzene or difluoromethoxy-

benzene groups.[1]

Case Study: Kinase Inhibition (ALK/ROS1)
In the optimization of crizotinib analogs and other ALK inhibitors, the cyclopropyl ether is used

to fill hydrophobic pockets (e.g., the "selectivity pocket" in kinases) where a methyl group is too

small and an isopropyl group is too bulky.[1]

Mechanism: The 2-fluoro group locks the ether conformation, directing the cyclopropyl group

into a lipophilic sub-pocket.[1]

Outcome: Improved potency and reduced clearance relative to the O-ethyl analog.[1]

Case Study: Immunomodulators (Cereblon Ligands)
Analogs of thalidomide and lenalidomide containing fluorinated aryl ethers have been explored.

[1] The 1-cyclopropoxy-2-fluorobenzene unit serves as a solvent-exposed tail that can

modulate physicochemical properties (solubility, permeability) without disrupting the core

binding to Cereblon (CRBN).[1]

Safety & Handling
Hazards: As a fluorinated ether, this compound is likely flammable and a skin/eye irritant.[1]

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While cyclopropyl ethers

are stable, the ortho-fluorine can make the ring slightly more susceptible to nucleophilic

attack under extreme conditions.[1]

Analytical QC:
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¹H NMR (CDCl₃): Look for the cyclopropyl multiplet at δ 0.6–0.9 ppm (4H) and the methine

proton at δ 3.7–3.9 ppm (1H).[1] The aromatic region will show the characteristic splitting

pattern of an ortho-disubstituted benzene.[1]

¹⁹F NMR: Essential for confirming the presence and integrity of the fluorine substituent

(typically around -130 to -140 ppm).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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